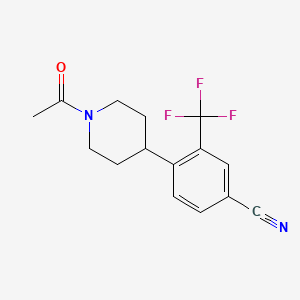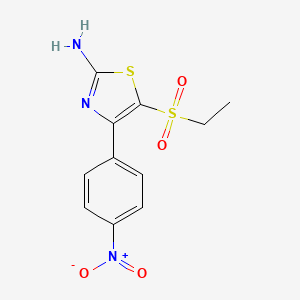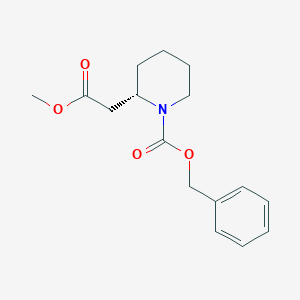
4-(1-Acetylpiperidin-4-YL)-3-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Acetylpiperidin-4-YL)-3-(trifluoromethyl)benzonitrile is a chemical compound that features a piperidine ring substituted with an acetyl group and a trifluoromethyl group attached to a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Acetylpiperidin-4-YL)-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-(trifluoromethyl)benzonitrile with 1-acetylpiperidine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
4-(1-Acetylpiperidin-4-YL)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
科学的研究の応用
4-(1-Acetylpiperidin-4-YL)-3-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-Acetylpiperidin-4-YL)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects .
類似化合物との比較
Similar Compounds
- N-(1-Acetylpiperidin-4-YL)-N-(2-Methyl-1H-Indol-5-YL)-4-(Trifluoromethyl)Benzamide
- N-(1-Acetylpiperidin-4-YL)-4-Fluorobenzamide
Uniqueness
4-(1-Acetylpiperidin-4-YL)-3-(trifluoromethyl)benzonitrile is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C15H15F3N2O |
|---|---|
分子量 |
296.29 g/mol |
IUPAC名 |
4-(1-acetylpiperidin-4-yl)-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H15F3N2O/c1-10(21)20-6-4-12(5-7-20)13-3-2-11(9-19)8-14(13)15(16,17)18/h2-3,8,12H,4-7H2,1H3 |
InChIキー |
GDYHRKAIOBSFGN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(Difluoromethoxy)-7-iodobenzo[d]oxazole](/img/structure/B11778350.png)




![3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B11778383.png)

![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethoxy-7-methylbenzo[d]thiazole](/img/structure/B11778390.png)

